molecular formula C7H13F2N B2844552 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine CAS No. 2228223-74-1

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine

Cat. No. B2844552
CAS RN: 2228223-74-1
M. Wt: 149.185
InChI Key: CCGOWEHIORTTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine” is a chemical compound with the CAS Number: 2228223-74-1 . It has a molecular weight of 149.18 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-5,10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Reactivity

  • Functionalized Tetra-amines : The reaction between ethane-1,2-diamine and dichloropivalic acid produces different tetra-amine derivatives. These derivatives undergo further reactions to form macrocycles with varying substituents, indicating potential in macrocycle synthesis (Bernhardt et al., 2004).
  • Cyclopropyl Synthesis : The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination highlights the application in creating biologically active compounds with multiple substituents and stereocenters (Feng et al., 2019).
  • Fluorinated Heterocycles Synthesis : A mild intramolecular fluoro-cyclisation of benzylic alcohols and amines using Selectfluor to afford fluorinated heterocycles demonstrates the potential in synthesizing fluorine-containing compounds (Parmar & Rueping, 2014).

Materials Science and Polymer Research

  • Polymer Properties Study : The study of poly(phenylacetylene)s bearing β-cyclodextrin residues and their chiroptical properties, exhibiting unique enantioselective gelation in response to chiral amines, opens avenues in materials science for developing stimuli-responsive polymers (Maeda et al., 2011).

Organic Synthesis and Catalysis

  • Cyclopropanation Reactions : Research on intramolecular cyclopropanation and C-H insertion reactions with metal carbenoids generated from cyclopropenes explores the activation of unsaturated carbon-carbon bonds, crucial in organic synthesis and catalysis (Archambeau et al., 2015).
  • Amine Synthesis : The hydrogenation of secondary and primary amides to amines using a Ru-based catalyst shows a method for synthesizing amines, a fundamental process in chemical manufacturing (Núñez Magro et al., 2007).

Safety And Hazards

The compound has several hazard statements including H226, H302, H314, and H335 . These correspond to flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation respectively . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-[1-(1,1-difluoroethyl)cyclopropyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGOWEHIORTTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)CCN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.